molecular formula C15H33O5P B1603245 2-Tridecoxyethyl dihydrogen phosphate CAS No. 9046-01-9

2-Tridecoxyethyl dihydrogen phosphate

Cat. No.: B1603245
CAS No.: 9046-01-9
M. Wt: 324.39 g/mol
InChI Key: ZFIPQMZIBVDQOK-UHFFFAOYSA-N
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Description

2-Tridecoxyethyl dihydrogen phosphate is a compound belonging to the class of anionic surfactants. It is known for its excellent properties such as cleansing, emulsifying, dispersing, solubilizing, anticorrosive, antirust, lubricating, antistatic, and wetting abilities. This compound is widely used in various industrial and scientific applications due to its versatility and effectiveness.

Scientific Research Applications

2-Tridecoxyethyl dihydrogen phosphate has a wide range of scientific research applications. In chemistry, it is used as an emulsifying agent, dispersing agent, and solubilizing agent . In biology and medicine, it is utilized in drug delivery systems, gene therapy, and tissue engineering due to its safety and biocompatibility. In industry, it is employed as a cleansing agent, anticorrosive agent, and antirust agent . Its versatility makes it a valuable compound in various fields of research and development.

Safety and Hazards

  • Avoidance of High Temperature Exposure : Maintain storage conditions to prevent degradation .

Preparation Methods

2-Tridecoxyethyl dihydrogen phosphate is synthesized by reacting tridecyl alcohol (an alcohol with a 13-carbon alkyl chain) with ethylene oxide to form a polyethylene glycol chain. The resulting compound is then esterified with phosphoric acid. The degree of ethoxylation (number of ethylene oxide units) determines its properties and behavior. Industrial production methods involve controlling the reaction conditions to achieve the desired degree of ethoxylation and ensuring the purity of the final product .

Chemical Reactions Analysis

2-Tridecoxyethyl dihydrogen phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, under strong acidic conditions, the compound may undergo hydrolysis, leading to the formation of tridecyl alcohol and phosphoric acid .

Mechanism of Action

The mechanism of action of polyethylene glycol tridecyl ether phosphate involves its ability to interact with various molecular targets and pathways. Its surfactant properties allow it to reduce surface tension and enhance the solubility of hydrophobic compounds . In biological systems, it can penetrate cell membranes and interact with intracellular components, facilitating the delivery of therapeutic agents . The specific molecular targets and pathways involved depend on the application and the formulation of the compound.

Comparison with Similar Compounds

2-Tridecoxyethyl dihydrogen phosphate is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include polyethylene glycol tridecyl ether, polyoxyethylene tridecyl ether phosphate, and trideceth phosphate . These compounds share similar surfactant properties but differ in their degree of ethoxylation and specific applications. This compound stands out due to its excellent emulsifying, dispersing, and solubilizing abilities, making it a preferred choice in various industrial and scientific applications.

Properties

IUPAC Name

2-tridecoxyethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-14-15-20-21(16,17)18/h2-15H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIPQMZIBVDQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOCCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26915-70-8
Record name Poly(oxy-1,2-ethanediyl), α-phosphono-ω-(tridecyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26915-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70873400
Record name 2-(Tridecyloxy)ethyl dihydrogen phosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Poly(oxy-1,2-ethanediyl), .alpha.-tridecyl-.omega.-hydroxy-, phosphate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

9046-01-9, 15108-39-1
Record name PEG-10 Tridecyl ether phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009046019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-tridecyl-.omega.-hydroxy-, phosphate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(Tridecyloxy)ethyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly(oxy-1,2-ethanediyl), α-tridecyl-ω-hydroxy-, phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.989
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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